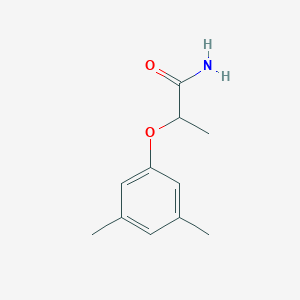
2-(3,5-dimethylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylphenoxy)propanamide, also known as DMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 217.28 g/mol.
Applications De Recherche Scientifique
2-(3,5-dimethylphenoxy)propanamide has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In pharmaceuticals, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In agriculture, this compound has been studied as a herbicide and fungicide due to its ability to inhibit the growth of certain plant pathogens. In materials science, this compound has been used as a monomer in the synthesis of polymers with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethylphenoxy)propanamide is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in the target organism. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. In bacterial cells, this compound has been reported to inhibit the activity of certain enzymes involved in cell wall biosynthesis, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different organisms. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis. In bacterial cells, this compound has been shown to inhibit cell growth and induce cell death. In animal studies, this compound has been reported to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,5-dimethylphenoxy)propanamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research and development of 2-(3,5-dimethylphenoxy)propanamide. In pharmaceuticals, further studies are needed to determine the efficacy and safety of this compound as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In agriculture, more research is needed to optimize the use of this compound as a herbicide and fungicide. In materials science, this compound can be further explored as a monomer in the synthesis of polymers with unique properties.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. The synthesis method of this compound involves the reaction of 3,5-dimethylphenol with propionyl chloride in the presence of a base. This compound has been studied for its potential applications in pharmaceuticals, agriculture, and materials science. The mechanism of action of this compound is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in the target organism. This compound has various biochemical and physiological effects in different organisms, and its use in lab experiments has advantages and limitations. There are several future directions for the research and development of this compound.
Méthodes De Synthèse
The synthesis of 2-(3,5-dimethylphenoxy)propanamide involves the reaction of 3,5-dimethylphenol with propionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been reported in several scientific journals and has been optimized to improve the yield and purity of this compound.
Propriétés
IUPAC Name |
2-(3,5-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZPKQNXALZFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

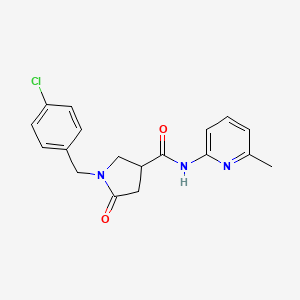
![ethyl 1-[(6-methyl-2-pyridinyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B6027734.png)
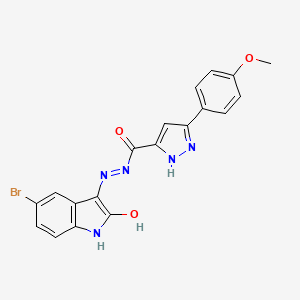
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide](/img/structure/B6027740.png)
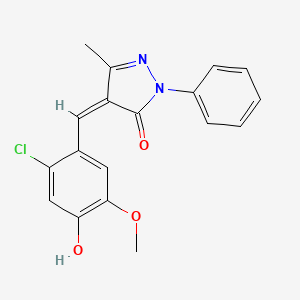
![1-(1-{[1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6027756.png)
![5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B6027764.png)
![2-chloro-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B6027772.png)
![2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6027773.png)
![3-ethyl-4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6027776.png)
![2-[4-(2,4-dimethylbenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6027777.png)

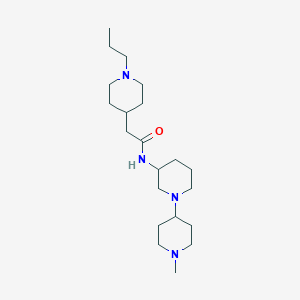
![3-methoxy-1-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B6027829.png)